molecular formula C11H14F2O2 B7996380 1-(3,5-Difluoro-2-propoxyphenyl)ethanol CAS No. 1443345-73-0

1-(3,5-Difluoro-2-propoxyphenyl)ethanol

Cat. No.: B7996380
CAS No.: 1443345-73-0
M. Wt: 216.22 g/mol
InChI Key: RWNDDKZTKTVIDJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-propoxyphenyl)ethanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a propoxy group (-OCH₂CH₂CH₃) at the 2-position, and an ethanol (-CH₂CH₂OH) side chain.

Properties

IUPAC Name

1-(3,5-difluoro-2-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-3-4-15-11-9(7(2)14)5-8(12)6-10(11)13/h5-7,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNDDKZTKTVIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234545
Record name Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443345-73-0
Record name Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443345-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-difluoro-α-methyl-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-2-propoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,5-difluoro-2-propoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to yield the desired ethanol derivative. The reaction is typically carried out in an organic solvent like ethanol or methanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the reaction parameters, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-2-propoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, ketones, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,5-Difluoro-2-propoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

The following analysis compares 1-(3,5-Difluoro-2-propoxyphenyl)ethanol with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological interactions.

Substituent Effects on Aromatic Rings
Compound Name Substituents (Positions) Functional Group Key Properties/Effects
This compound 3,5-F; 2-OCH₂CH₂CH₃ Ethanol (-CH₂CH₂OH) Propoxy enhances lipophilicity; fluorine increases electronegativity and metabolic stability.
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 3,5-F; 2-OH Ketone (-COCH₃) Hydroxyl group increases polarity but reduces stability compared to propoxy. Ketone may enhance reactivity in nucleophilic additions .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-Cl; 2,2,2-CF₃ Ketone (-COCF₃) Chlorine (bulkier than F) and trifluoromethyl groups increase steric hindrance and electron-withdrawing effects, potentially altering receptor binding .

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability and hydrogen-bonding capacity compared to chlorine .
  • Propoxy vs. Hydroxyl/Methoxy: The propoxy group in the target compound likely increases lipophilicity and membrane permeability relative to smaller substituents (e.g., -OH, -OCH₃), as seen in phenolic analogs .
Functional Group Comparisons
Functional Group Compound Example Biological/Physical Impact
Ethanol (-CH₂CH₂OH) Target compound Enhances solubility; potential for hydrogen bonding or phosphorylation in drug metabolism.
Ketone (-COCH₃) 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone Reactive toward nucleophiles; may participate in redox reactions or enzyme inhibition .
Trifluoroethyl (-CF₃) 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone Strong electron-withdrawing effects; improves resistance to enzymatic degradation .

Key Observations :

  • Ethanol’s hydroxyl group may confer higher aqueous solubility compared to ketones, which are typically more lipophilic.
  • Fluorinated ketones (e.g., trifluoroethyl) exhibit enhanced enzyme inhibition due to their strong electron-withdrawing effects, as demonstrated in nucleoside analogs like dFdC .
Pharmacokinetic and Metabolic Insights

While the target compound lacks direct pharmacokinetic data, comparisons with fluorinated nucleoside analogs (e.g., 2',2'-difluorodeoxycytidine, dFdC) highlight the role of fluorine in drug design:

  • Metabolic Stability : Fluorine substitution at the 3,5-positions may reduce oxidative metabolism, similar to dFdC’s resistance to deamination .
  • Enzyme Interactions : Fluorine’s electronegativity can enhance binding affinity to enzymes (e.g., deoxycytidine kinase in dFdC activation), as seen in the lower Kₘ values for dFdC compared to ara-C .

Biological Activity

1-(3,5-Difluoro-2-propoxyphenyl)ethanol is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a propoxy group attached to a phenolic ring. This configuration is believed to influence its biological properties significantly. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and its interactions with various biological targets.

  • Molecular Formula : C₁₁H₁₄F₂O₂
  • Molecular Weight : Approximately 216.227 g/mol
  • Structural Features :
    • Fluorine Atoms : Located at the 3 and 5 positions of the aromatic ring.
    • Propoxy Group : Attached at the para position, influencing solubility and reactivity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity and selectivity, which may lead to specific pharmacological effects.

Potential Mechanisms:

  • Enzyme Modulation : The ethanol moiety can interact with active sites of enzymes, potentially altering their activity.
  • Receptor Interaction : The compound may bind to specific receptors influencing signaling pathways related to various diseases.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some difluorophenyl derivatives have shown effectiveness against bacterial strains such as E. faecalis and K. pneumoniae.
  • Anti-inflammatory Effects : Similar compounds have been documented for their anti-inflammatory properties, which may be relevant in treating chronic inflammatory conditions.
  • Anticancer Potential : Investigations into structurally related compounds suggest potential anticancer properties, warranting further exploration in this area.

Case Studies

  • Antimicrobial Testing :
    • Compounds similar to this compound demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 40 to 50 µg/mL against various pathogens. Comparative studies indicated that these compounds exhibited inhibition zones comparable to standard antibiotics like ceftriaxone .
  • In Vitro Cytotoxicity :
    • Studies assessing cytotoxicity against human fibroblast cell lines (WI38) revealed that certain analogs had IC50 values indicating moderate toxicity. This suggests potential for selective targeting in therapeutic applications .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
1-(3-Fluoro-4-methoxyphenyl)ethanolC₉H₁₁FO₂Contains a methoxy group instead of a propoxy group
2-(3-Fluoro-4-methoxyphenyl)ethanolC₉H₁₁FO₂Different positioning of functional groups
2-Fluoro-6-methoxy-4-methylphenolC₉H₁₁FO₂Additional methyl substitution on the aromatic ring

This table illustrates the structural diversity among compounds related to this compound and their potential implications in biological activity.

Future Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Studies focusing on:

  • In Vivo Models : To assess efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To identify specific interactions with molecular targets.
  • Clinical Trials : To evaluate potential therapeutic applications in humans.

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